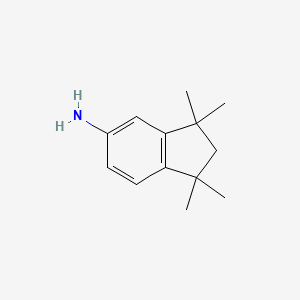

1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-amine

Description

1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-5-amine is a bicyclic organic compound featuring a partially saturated indene core (2,3-dihydro-1H-indene) substituted with four methyl groups at positions 1 and 3 and an amine group at position 4. The molecular formula is C₁₃H₁₉N, with a molecular weight of 189.30 g/mol (calculated from structural data) . This compound is primarily utilized as a building block in organic synthesis, particularly in the preparation of boron-containing intermediates like 4,4,5,5-tetramethyl-2-(1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-yl)-1,3,2-dioxaborolane, which is relevant in cross-coupling reactions . Its hydrochloride salt is commercially available, with prices ranging from ¥2,090 to ¥4,729 (2023–2025 market data) .

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

1,1,3,3-tetramethyl-2H-inden-5-amine |

InChI |

InChI=1S/C13H19N/c1-12(2)8-13(3,4)11-7-9(14)5-6-10(11)12/h5-7H,8,14H2,1-4H3 |

InChI Key |

ORHXXKRAXJPFIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C2=C1C=CC(=C2)N)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-amine typically involves the reaction of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene with an amine source. One common method is the reductive amination of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene using ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-amine can undergo several types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of alkylated or acylated amine derivatives.

Scientific Research Applications

1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity. The specific pathways involved depend on the context of its use, such as in biochemical assays or pharmaceutical applications.

Comparison with Similar Compounds

Key Observations :

- The target compound’s tetramethyl substitution distinguishes it from analogs like 5-chloro derivatives or indoline-based structures .

- Electronic effects : Chlorine or trifluoromethyl groups (e.g., 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine, Similarity: 0.98 ) introduce electron-withdrawing properties, whereas methyl groups enhance steric bulk .

Biological Activity

1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-5-amine is a chemical compound notable for its unique structure and potential biological activity. Its molecular formula is with a molecular weight of approximately 189.30 g/mol. This compound has drawn interest in pharmacological research due to its interaction with various enzymes and receptors, potentially influencing several metabolic pathways.

The synthesis of this compound typically involves several steps that can be optimized for yield and purity. The presence of the amine group allows for significant hydrogen bonding interactions, which are crucial for its biological activity.

Table 1: Structural Characteristics

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Tetramethyl and amine functional groups | High reactivity due to nitrogen presence |

| 1-(4-Aminophenyl)-2,3-dihydro-1H-indene | Contains an amine but different substituents | Varying reactivity profiles |

| 2,3-Dihydro-1H-indene | Simpler structure without methyl groups | Different properties due to lack of substituents |

Biological Activity

Research indicates that this compound exhibits potential biological activity by interacting with various biological targets. Studies have suggested its role in pharmacological applications such as:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor for acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. This interaction could lead to therapeutic applications in neurodegenerative disorders .

- Receptor Binding : Interaction studies have demonstrated its binding affinity to specific receptors. These interactions are crucial for understanding the compound's mechanism of action in biological systems .

Case Study: AChE Inhibition

A recent study aimed at identifying new AChE inhibitors highlighted the potential of various compounds including this compound. Using in silico methods and molecular docking techniques, researchers evaluated the binding interactions and electronic properties of this compound with AChE. The findings indicated promising inhibitory activity which could be further explored for drug development targeting Alzheimer's disease .

Research Findings

Several studies have focused on the pharmacological implications of this compound:

- Mechanistic Studies : Investigations into how this compound interacts at the molecular level with various receptors have revealed insights into its pharmacodynamics .

- Comparative Analysis : Comparative studies with structurally similar compounds have shown that the unique combination of tetramethyl and amine groups in this compound contributes to its distinct biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.